molecular formula C18H18N6O3 B2609044 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 2034226-86-1

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2609044
CAS No.: 2034226-86-1
M. Wt: 366.381
InChI Key: SSLKYEZOAREJGU-UHFFFAOYSA-N
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Description

The compound N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide features a bicyclic framework comprising a cyclopenta[c]pyridazinone moiety linked via an ethyl chain to a pyrido[2,3-d]pyrimidinone-acetamide group. Its structure is characterized by:

  • A fused cyclopentane-pyridazinone ring system (3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine).
  • A pyrido[2,3-d]pyrimidin-4-one scaffold connected through an acetamide spacer.
  • Oxygen-rich heterocycles, distinguishing it from sulfur-containing analogs (e.g., thieno-pyrimidines in ) .

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c25-15(10-23-11-21-17-13(18(23)27)4-2-6-20-17)19-7-8-24-16(26)9-12-3-1-5-14(12)22-24/h2,4,6,9,11H,1,3,5,7-8,10H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLKYEZOAREJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CN3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with promising biological activities. Its unique structure combines features from various pharmacologically active classes, suggesting potential interactions with biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The compound contains a tetrahydro-cyclopenta[c]pyridazine core and a pyrido[2,3-d]pyrimidine moiety. This structural combination may enhance its binding affinity to various biological targets.

Anticancer Properties

Research indicates that compounds similar to N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer activity. For instance:

CompoundActivityReference
1-Amino-3-oxo-naphthyridineAntimicrobial
3-Oxoalkenyl phenylacetamidesAnticancer
Pyridazinone derivativesAntiviral

The presence of the tetrahydro-cyclopenta[c]pyridazine structure suggests potential mechanisms of action through inhibition of cancer cell proliferation and induction of apoptosis.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could act as a ligand for various receptors, altering signaling pathways that promote tumor growth.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.

In Vitro Studies

A study evaluating the binding affinity of N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide to target proteins utilized techniques such as surface plasmon resonance (SPR) and molecular docking simulations. These studies revealed:

  • High Binding Affinity : The compound demonstrated significant binding to cancer-related targets.
  • Selectivity : It showed preferential interaction with specific receptors over others, suggesting potential for targeted therapy.

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential observed in vitro. Preliminary findings indicate:

  • Dose-dependent Efficacy : Higher doses resulted in greater tumor reduction in animal models.
  • Safety Profile : Early toxicity assessments suggest a favorable safety profile compared to existing therapies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs in the following ways:

Feature Target Compound Similar Compounds Key Implications
Core Heterocycle Pyridazinone and pyrido-pyrimidinone (oxygen-based) Thieno-pyrimidines (e.g., : sulfur-containing) Higher polarity; potential for enhanced hydrogen bonding vs. hydrophobic interactions.
Substituents Ethyl linker to cyclopenta[c]pyridazinone Varied groups: 4-chlorophenyl (), carbazolyl (), adamantane (), allyl () Bulky groups (e.g., adamantane) may improve metabolic stability but reduce solubility.
Acetamide Chain Direct linkage to pyrido-pyrimidinone Sulfanyl-acetamide spacers () Sulfur bridges enhance flexibility and may influence redox activity.

Physicochemical Properties

  • Melting Points: Target compound: Not reported in evidence. Analogs: Range from 143–145°C () to 197–198°C () . Higher melting points in analogs with rigid substituents (e.g., aromatic rings) suggest increased crystallinity.
  • Synthetic Yields: reports 73% yield for a thieno-pyrimidine acetamide .

Pharmacological Considerations

  • Polarity vs. Lipophilicity : The target’s oxygenated cores likely enhance aqueous solubility compared to sulfur-containing analogs (e.g., ), which may favor passive membrane permeability .

Q & A

Basic Questions

Q. How can synthesis yield be optimized for this compound, and what experimental design strategies are recommended?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst ratio) using Design of Experiments (DoE) or Bayesian optimization. For example, highlights Bayesian optimization as superior to human decision-making in reaction condition screening. In a similar cyclopenta-pyridazinone synthesis, adjusting reaction time and solvent polarity improved yields to 53% (ethanol, 0–5°C, 2 h) . Key steps include:

Parameter Screening : Test variables like temperature (e.g., 0–5°C vs. room temperature) and solvent systems (ethanol, pyridine).

Statistical Modeling : Use response surface methodology to identify optimal conditions.

Validation : Confirm reproducibility across batches.

Q. What spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. For instance, 1^1H NMR (DMSO-d6) in resolved methyl, aromatic, and pyrimidine protons (δ: 2.03–9.78 ppm), while LC-MS confirmed molecular ion peaks (m/z 326.0 [M+H]+). Recommendations:

NMR Analysis : Use deuterated solvents (DMSO-d6, CDCl3) to assign protons in complex regions (e.g., cyclopenta and pyridazine moieties).

LC-MS Validation : Monitor purity and detect byproducts via retention time and fragmentation patterns.

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Solubility in aqueous buffers is often limited due to hydrophobic moieties. Strategies include:

Co-solvent Systems : Use DMSO-water gradients (e.g., 5% DMSO) with sonication.

Surfactants : Add non-ionic surfactants (e.g., Tween-80) to stabilize colloidal dispersions.

pH Adjustment : Test solubility at physiological pH (7.4) and acidic/basic conditions based on pKa values of amide and pyridazinone groups .

Advanced Questions

Q. How can contradictions in bioactivity data across different experimental models be resolved?

  • Methodological Answer : Cross-model discrepancies (e.g., cell vs. organismal responses) require:

Dose-Response Profiling : Compare IC50 values in mammalian cells (e.g., HEK293) and in vivo models (e.g., Drosophila) to identify species-specific toxicity thresholds .

Metabolite Analysis : Use LC-MS/MS (as in ) to detect active metabolites or degradation products influencing bioactivity.

Pathway Mapping : Overlay transcriptomic data from conflicting studies to pinpoint divergent signaling pathways.

Q. What computational approaches are suitable for predicting target interactions and binding affinities?

  • Methodological Answer : Molecular docking and molecular dynamics (MD) simulations can model interactions with kinases or cyclin-dependent enzymes. Steps include:

Target Selection : Prioritize proteins with structural homology to known pyridazinone/pyrimidine targets (e.g., EGFR, CDK2).

Docking Studies : Use AutoDock Vina to predict binding poses of the acetamide moiety within active sites.

MD Validation : Simulate ligand-protein stability over 100 ns to assess conformational changes .

Q. How can degradation pathways be systematically analyzed under varying storage and physiological conditions?

  • Methodological Answer : Stability studies should assess:

Thermal Degradation : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring via HPLC.

pH Sensitivity : Test hydrolysis rates in buffers (pH 1–13) to identify labile bonds (e.g., amide or pyridazinone rings).

Oxidative Stress : Expose to H2O2 or ambient light to simulate photo-degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.